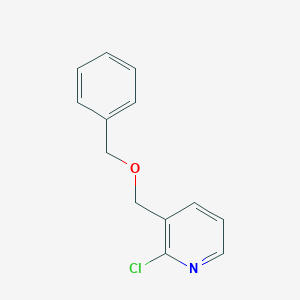
2,6-Dichlor-4-methoxyanilin
Übersicht
Beschreibung
2,6-Dichloro-4-methoxyaniline (DCM) is an aromatic amine that belongs to the aniline family. It is a colorless, volatile liquid with a pungent odor and is primarily used as an intermediate in the synthesis of dyes and pharmaceuticals. DCM is a widely used chemical in research laboratories, as it is a versatile reagent for various laboratory experiments. It is also used as a reactant in the synthesis of various compounds.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2,6-Dichlor-4-methoxyanilin: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Aufgrund seiner reaktiven Chlor- und Methoxygruppen kann es zur Synthese verschiedener komplexer Moleküle verwendet werden. Beispielsweise kann es nucleophile Substitutionsreaktionen eingehen, bei denen die Chloratome durch andere Gruppen ersetzt werden, was zu einer großen Bandbreite an Derivaten mit potenziellen Anwendungen in der Pharmakologie und Agrochemie führt .
Pharmazeutische Forschung
In der pharmazeutischen Forschung dient This compound als Baustein für die Synthese von Medikamenten. Es ist besonders nützlich bei der Herstellung von Verbindungen mit entzündungshemmenden und schmerzstillenden Eigenschaften. Forscher können seine Struktur modifizieren, um seine Interaktion mit biologischen Zielstrukturen zu verbessern, wodurch die Wirksamkeit des Medikaments gesteigert und Nebenwirkungen reduziert werden .
Farbstoff- und Pigmentproduktion
Diese Verbindung spielt auch eine wichtige Rolle bei der Herstellung von Farbstoffen und Pigmenten. Seine molekulare Struktur ermöglicht die Herstellung von Farbstoffen mit spezifischen Eigenschaften wie Lichtechtheit und Chemikalienbeständigkeit. Diese Farbstoffe finden Anwendung in Textilien, Tinten und Beschichtungen .
Materialwissenschaft
In der Materialwissenschaft kann This compound verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren. Es kann als Vorläufer für Polymere und Harze dienen, die bestimmte Eigenschaften wie thermische Stabilität oder elektrische Leitfähigkeit erfordern .
Agrochemische Synthese
Die Landwirtschaft profitiert von Verbindungen, die von This compound abgeleitet sind. Es kann zur Herstellung von Herbiziden, Insektiziden und Fungiziden verwendet werden. Die Chlor- und Methoxygruppen sind reaktive Stellen, die umgewandelt werden können, um die Aktivität der Verbindung gegen verschiedene Schädlinge und Unkräuter anzupassen .
Analytische Chemie
In der analytischen Chemie können Derivate von This compound aufgrund ihrer spezifischen Reaktivität als Reagenzien oder Indikatoren eingesetzt werden. Sie können Teil von Assays sein, um andere Substanzen zu detektieren oder zu quantifizieren, darunter Umweltverschmutzer und Biomarker .
Biochemische Forschung
This compound: kann in der biochemischen Forschung verwendet werden, um Enzym-Substrat-Wechselwirkungen zu untersuchen. Seine Struktur kann modifiziert werden, um die aktiven Zentren von Enzymen zu untersuchen, was zum Verständnis ihres Wirkmechanismus und zur Entwicklung von Enzym-Inhibitoren beiträgt .
Nanotechnologie
Schließlich kann This compound im Bereich der Nanotechnologie zur Entwicklung von Nanomaterialien beitragen. Seine chemischen Eigenschaften ermöglichen die Verwendung bei der Synthese von Nanopartikeln mit potenziellen Anwendungen in der Medikamentenverabreichung, Bildgebung und Sensorik .
Safety and Hazards
2,6-Dichloro-4-methoxyaniline is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body
Mode of Action
It is known to be used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction that forms carbon-carbon bonds. This suggests that the compound may interact with its targets through bond formation, leading to changes in the targets’ structure and function .
Biochemical Pathways
Given its use in proteomics research , it is plausible that it may influence protein-related pathways. More research is required to elucidate the exact pathways affected.
Result of Action
Given its use in proteomics research , it may have effects on protein structure and function
Eigenschaften
IUPAC Name |
2,6-dichloro-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWADYUWJRWZMSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496799 | |
| Record name | 2,6-Dichloro-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6480-66-6 | |
| Record name | 2,6-Dichloro-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,6-Dichloro-4-methoxyaniline in the synthesis of deuterium-labelled 4′-hydroxy diclofenac?
A: 2,6-Dichloro-4-methoxyaniline serves as a crucial building block in the synthesis of deuterium-labelled 4′-hydroxy diclofenac []. It undergoes an Ullmann coupling reaction with 2-(2-iodophenyl)-N,N-dimethylacetamide, ultimately leading to the formation of the target compound after subsequent demethylation and hydrolysis steps [].
Q2: How is 2,6-Dichloro-4-methoxyaniline synthesized in the context of this research?
A: The synthesis begins with phenol, which is first treated with sodium nitrite in sulfuric acid []. This is followed by continuous exposure to dry hydrogen chloride gas in methanol, resulting in the formation of 2,6-Dichloro-4-methoxyaniline [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol](/img/structure/B19850.png)
![[(2,6-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B19851.png)

